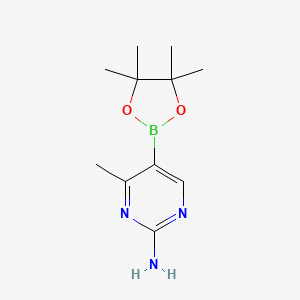
1-(4-Fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
説明
Chemical Reactions Analysis
Similar compounds, such as 4-Fluorophenylboronic acid, have been used as reactants in various chemical reactions, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, 4-Fluorophenylboronic acid is a powder that melts at 262-265 °C .科学的研究の応用
Immunomodulatory Potential
- The compound has been studied as an immunosuppressant, with synthetic routes developed for similar compounds like KF20444, indicating potential applications in modulating immune responses (Chujo et al., 2001).
Applications in Biochemical Research
- It's related to a class of fluorophores, showing its potential in biochemical research, particularly in fluorescence studies and labeling of nucleosides and oligodeoxyribonucleotides (Singh & Singh, 2007).
Antibacterial Properties
- Derivatives of similar compounds have been explored for their antibacterial properties, suggesting the compound's relevance in developing new antibacterial agents (Ziegler et al., 1990).
- Additional studies have shown the compound's significant antibacterial activity against a range of bacteria, highlighting its therapeutic potential in treating infections (Kuramoto et al., 2003).
Synthesis and Characterization in Chemistry
- The compound's derivatives are integral in the synthesis of other complex compounds, contributing to advancements in chemical synthesis and characterization (Lei et al., 2014).
Potential in HIV Research
- Related compounds have shown efficacy in inhibiting HIV-1 replication, indicating potential applications in HIV research and therapy (Baba et al., 1998).
Fluorescent Labeling and Analysis
- The compound is associated with the development of novel fluorophores, useful for biomedical analysis and fluorescent labeling, emphasizing its utility in analytical chemistry (Hirano et al., 2004).
Antitubercular Properties
- Studies have also explored its derivatives for antitubercular properties, contributing to the development of treatments for tuberculosis (Ukrainets et al., 2006).
作用機序
The mechanism of action of similar compounds often involves interactions with biological targets. For instance, a related compound, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), has been found to have antinociceptive effects, possibly through modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .
Safety and Hazards
特性
IUPAC Name |
1-(4-fluorophenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c17-9-4-6-10(7-5-9)18-13-2-1-3-14(19)11(13)8-12(15(18)20)16(21)22/h4-8H,1-3H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVILACXPAMVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




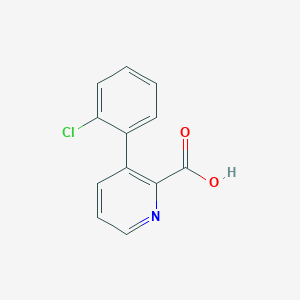
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)
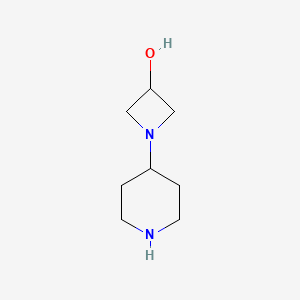
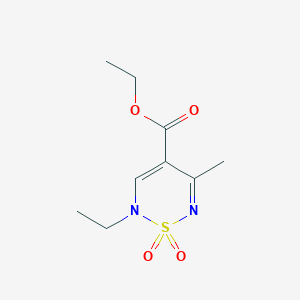
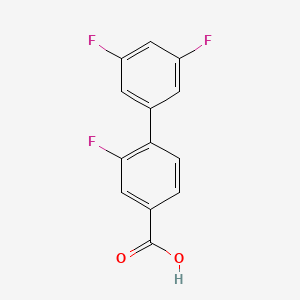
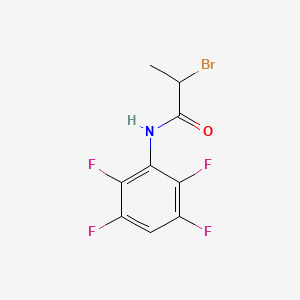
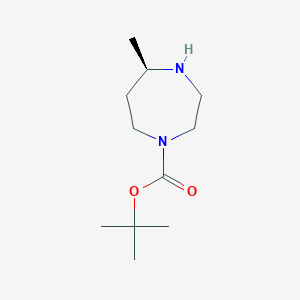
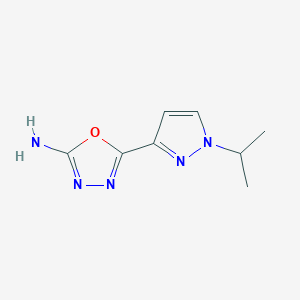
![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)
